Ethyl 4-amino-6-chloro-5-nitronicotinate

Catalog No.
S829363
CAS No.
690635-35-9
M.F
C8H8ClN3O4
M. Wt
245.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-6-chloro-5-nitronicotinate

CAS Number

690635-35-9

Product Name

Ethyl 4-amino-6-chloro-5-nitronicotinate

IUPAC Name

ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate

Molecular Formula

C8H8ClN3O4

Molecular Weight

245.62 g/mol

InChI

InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11)

InChI Key

NTNJJLYBWLJZBS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl

Ethyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H8ClN3O4C_8H_8ClN_3O_4 and a molecular weight of approximately 245.62 g/mol. It is categorized as a nitro-substituted pyridine derivative, featuring both an amino group and a chlorine atom, which contribute to its unique chemical properties. The compound is often used in various synthetic applications due to its reactive functional groups.

  • Hydrolysis: The ester group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.
  • Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific reducing conditions, which can modify its biological activity and reactivity.
  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the 6-position of the pyridine ring .

Ethyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several methods:

  • Nitration of Pyridine Derivatives: Starting from a suitable pyridine derivative, nitration can introduce the nitro group at the 5-position, followed by chlorination at the 6-position.
  • Amine Substitution: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving appropriate amines.
  • Esterification: The final step typically involves esterification of the carboxylic acid derivative with ethanol to yield ethyl 4-amino-6-chloro-5-nitronicotinate .

The compound finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Agricultural Chemistry: It may have applications as a pesticide or herbicide due to its reactive nature and potential biological effects.
  • Chemical Research: As a building block in organic synthesis, it can be utilized for creating more complex molecules .

Ethyl 4-amino-6-chloro-5-nitronicotinate shares structural similarities with other compounds in the nitro-pyridine class. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 4-amino-6-chloro-5-nitronicotinateC8H8ClN3O4Contains both amino and nitro groups; chlorinated
Ethyl 4-amino-5-nitronicotinateC8H8N3O4Lacks chlorine; different position of nitro group
6-Chloro-5-nitronicotinic acidC6H3ClN2O4No ethyl group; simpler structure
Methyl 4-amino-6-chloro-5-nitronicotinateC7H8ClN3O4Methyl instead of ethyl; similar reactivity

Ethyl 4-amino-6-chloro-5-nitronicotinate is unique due to its combination of functional groups and structural features that may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

1.7

Wikipedia

Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate

Dates

Modify: 2023-08-16

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